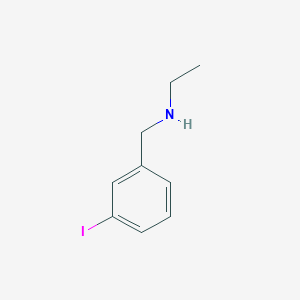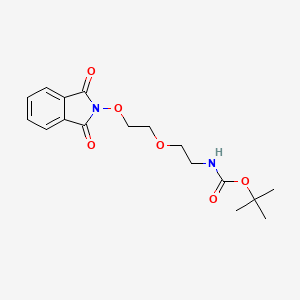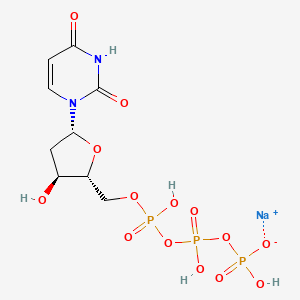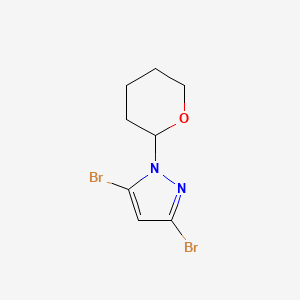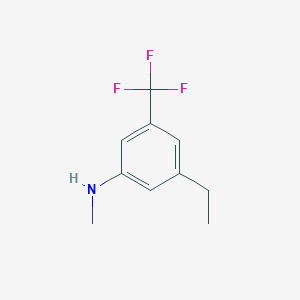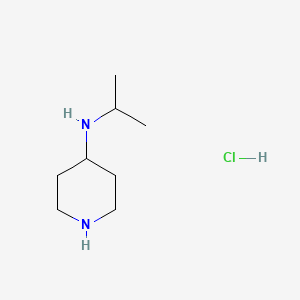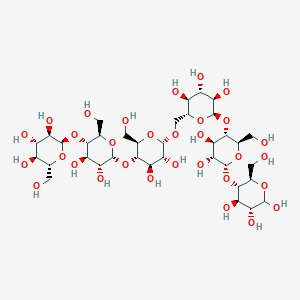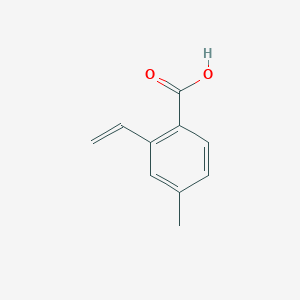![molecular formula C10H14IN B8128040 Ethyl[(3-iodophenyl)methyl]methylamine](/img/structure/B8128040.png)
Ethyl[(3-iodophenyl)methyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl[(3-iodophenyl)methyl]methylamine is an organic compound that belongs to the class of aromatic amines. It features an ethyl group, a methyl group, and an iodine-substituted phenyl ring attached to a methylamine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-iodophenyl)methyl]methylamine typically involves the reaction of 3-iodobenzyl chloride with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for commercial applications.
化学反応の分析
Types of Reactions
Ethyl[(3-iodophenyl)methyl]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl[(3-aminophenyl)methyl]methylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethylamines depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or other oxidized derivatives.
Reduction Reactions: The primary product is ethyl[(3-aminophenyl)methyl]methylamine.
科学的研究の応用
Ethyl[(3-iodophenyl)methyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of Ethyl[(3-iodophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted phenyl ring can engage in halogen bonding with target molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Ethyl[(3-iodophenyl)methyl]methylamine can be compared with other similar compounds, such as:
- Ethyl[(3-bromophenyl)methyl]methylamine
- Ethyl[(3-chlorophenyl)methyl]methylamine
- Ethyl[(3-fluorophenyl)methyl]methylamine
These compounds share a similar structural framework but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the reactivity, physical properties, and biological activity of the compounds. This compound is unique due to the relatively large size and high polarizability of the iodine atom, which can enhance its interactions with target molecules and potentially lead to distinct biological effects.
特性
IUPAC Name |
N-[(3-iodophenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-12(2)8-9-5-4-6-10(11)7-9/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDTAXFHBWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
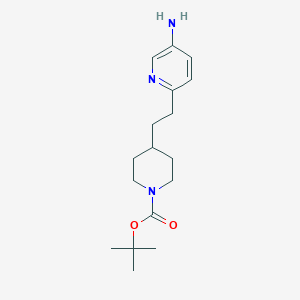
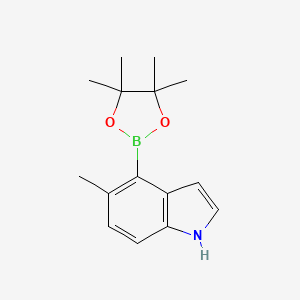
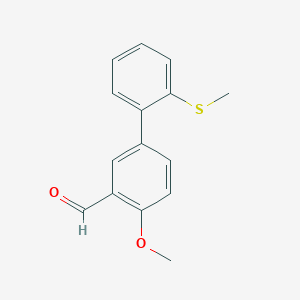
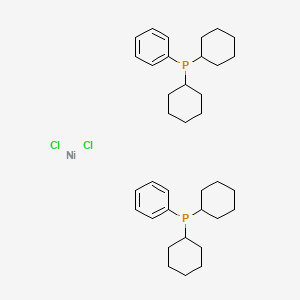
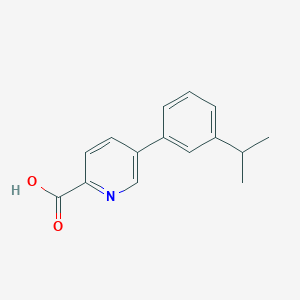
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)
